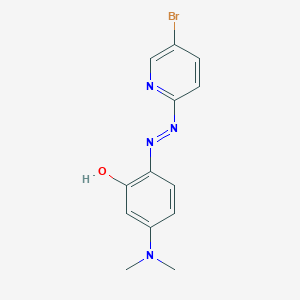

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Übersicht

Beschreibung

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol is a chemical compound known for its vibrant color and its ability to form complexes with various metal ions. This compound is often used in analytical chemistry due to its high sensitivity and selectivity towards metal ions, making it a valuable reagent in spectrophotometric and voltammetric studies .

Biochemische Analyse

Biochemical Properties

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol plays a significant role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with enzymes, proteins, and other biomolecules, forming complexes that can be measured spectrophotometrically. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. These interactions can lead to changes in cell behavior and function, making the compound useful in studying cellular responses to different stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its ability to form complexes with metal ions is a key aspect of its mechanism of action, as these complexes can alter the activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and diagnostic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of cells, making the compound a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, influencing its activity and function. Studying the subcellular localization of the compound can provide insights into its role in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol typically involves the azo coupling reaction between 5-bromo-2-aminopyridine and 5-dimethylaminophenol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 5-bromo-2-aminopyridine, followed by coupling with 5-dimethylaminophenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as copper(II), nickel(II), and zinc(II).

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous or alcoholic solutions.

Substitution: Reagents such as sodium sulfide or potassium iodide can be used for nucleophilic substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol has a wide range of applications in scientific research:

Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in various samples.

Environmental Monitoring: Employed in the analysis of heavy metals in water and soil samples.

Biological Studies: Utilized in the study of metal ion interactions with biological molecules.

Industrial Applications: Applied in the development of sensors and detection systems for industrial processes.

Wirkmechanismus

The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions to form stable complexes. This interaction often results in a color change, which can be measured spectrophotometrically. The stability and formation constants of these complexes depend on the specific metal ion and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol: Similar in structure but with diethylamino groups instead of dimethylamino groups.

4-(2-Pyridylazo)resorcinol: Another azo compound used for metal ion detection.

Uniqueness

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol is unique due to its high sensitivity and selectivity towards a wide range of metal ions. Its ability to form stable complexes with various metals makes it a versatile reagent in analytical chemistry .

Biologische Aktivität

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly referred to as Br-PADAP, is a chemical compound that has garnered attention due to its various biological activities. This article explores its biological properties, mechanisms of action, and applications in research and clinical settings.

- Molecular Formula : C15H17BrN4O

- Molecular Weight : 349.23 g/mol

- Structure : The compound features a bromo-substituted pyridine ring and a dimethylamino group, contributing to its unique reactivity and biological interactions.

1. Metal Ion Detection

Br-PADAP is primarily recognized for its ability to form stable complexes with metal ions, making it useful in analytical chemistry for detecting trace metals in biological and environmental samples. It has been shown to effectively stain metals in tissue sections, demonstrating high sensitivity attributed to its charged quinoid structure formed by the alkylamino group at the 5-position of the benzene ring .

| Metal Ion | Detection Limit | Staining Method |

|---|---|---|

| Cadmium (Cd) | Very low concentrations | Histological staining |

| Lead (Pb) | Trace amounts | Spectrophotometric methods |

| Copper (Cu) | Microgram levels | UV-Vis spectroscopy |

2. Antioxidant Activity

Research indicates that Br-PADAP exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to its structural characteristics, particularly the presence of the dimethylamino group which enhances electron donation capabilities. This property is crucial in mitigating oxidative stress-related cellular damage.

3. Antimicrobial Properties

Br-PADAP has shown potential antimicrobial activity against various pathogens. Studies suggest that it can inhibit bacterial growth, although the exact mechanisms remain to be fully elucidated. The compound's interaction with microbial cell membranes may disrupt cellular integrity, leading to cell death.

The biological activity of Br-PADAP can be attributed to several mechanisms:

- Metal Chelation : The compound binds with metal ions through its nitrogen and oxygen donor atoms, forming stable chelates that can modulate metal ion availability in biological systems.

- Reactive Oxygen Species (ROS) Scavenging : By donating electrons, Br-PADAP neutralizes ROS, thereby protecting cells from oxidative damage.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Case Studies

- Staining Efficacy in Histology : A study demonstrated the efficacy of Br-PADAP in staining trace metals in tissue samples, highlighting its application in histological analysis for detecting metal-induced toxicity .

- Antioxidant Role in Cell Cultures : In vitro experiments showed that Br-PADAP significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide, suggesting a protective role against oxidative damage.

- Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of Br-PADAP, resulting in notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIGBQNXJNNICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560089 | |

| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50783-82-9 | |

| Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-DMPAP) in the context of analytical chemistry?

A1: 5-Br-DMPAP is a reagent designed for spectrophotometric determination of iron (III). [] This means it forms a colored complex with iron (III), allowing for quantitative analysis using a spectrophotometer, a device that measures light absorption at specific wavelengths.

Q2: How does 5-Br-DMPAP interact with iron (III), and what makes it suitable for analysis?

A2: In a mildly acidic environment (acetic acid solution), 5-Br-DMPAP reacts with iron (III) to form a colored complex. This complex exhibits maximum light absorption at a wavelength of 600 nm. [] The intensity of this color is directly proportional to the concentration of iron (III) in the solution, enabling quantification. This relationship between color intensity and concentration is consistent and predictable, adhering to the Beer-Lambert law within a specific concentration range (0 to 0.8 μg iron/ml). []

Q3: Has 5-Br-DMPAP been used for real-world applications?

A3: Yes, research indicates that 5-Br-DMPAP has been successfully applied to determine iron (III) content in irrigation water. [] Additionally, a separate study explored its potential for determining iron levels in plants, showcasing its versatility for diverse sample types. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.